![molecular formula C24H20N2O4S B2927955 2-(4-oxo-3-tosylquinolin-1(4H)-yl)-N-phenylacetamide CAS No. 902277-95-6](/img/structure/B2927955.png)
2-(4-oxo-3-tosylquinolin-1(4H)-yl)-N-phenylacetamide
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Description
2-(4-oxo-3-tosylquinolin-1(4H)-yl)-N-phenylacetamide, also known as OTQA, is a synthetic compound that has been extensively studied for its potential use in scientific research. OTQA belongs to the family of quinoline-based compounds, which are known for their broad range of biological activities.
Scientific Research Applications
Synthesis and Pharmacological Activities
Research on quinoline derivatives, including compounds structurally related to 2-(4-oxo-3-tosylquinolin-1(4H)-yl)-N-phenylacetamide, has demonstrated their potential in pharmacological applications. These compounds have been synthesized and investigated for their analgesic, anti-inflammatory, and anti-bacterial activities. For instance, the synthesis of quinazolinyl acetamides has been explored, revealing significant analgesic and anti-inflammatory activities, with some compounds showing potency comparable to standard drugs like diclofenac sodium while exhibiting mild ulcerogenic potential (Alagarsamy et al., 2015). Similarly, novel anilidoquinoline derivatives have shown promising antiviral and antiapoptotic effects, particularly against Japanese encephalitis, highlighting their therapeutic potential (Ghosh et al., 2008).
Anticancer Activities
The exploration of quinoline derivatives extends to anticancer research, where novel compounds have been synthesized and evaluated against various cancer cell lines. The one-pot synthesis of 3-hydroxyquinolin-2(1H)-ones from N-phenylacetoacetamide derivatives, for example, has yielded compounds with significant biological importance, offering a straightforward route to synthesize biologically active quinoline compounds (Yuan et al., 2013). Furthermore, derivatives such as diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonate have demonstrated moderate to high levels of antitumor activities, with certain compounds exhibiting potent inhibitory activities comparable to 5-fluorouracil, a positive control (Fang et al., 2016).
properties
IUPAC Name |
2-[3-(4-methylphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4S/c1-17-11-13-19(14-12-17)31(29,30)22-15-26(21-10-6-5-9-20(21)24(22)28)16-23(27)25-18-7-3-2-4-8-18/h2-15H,16H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITOYNFONZTXTHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-oxo-3-tosylquinolin-1(4H)-yl)-N-phenylacetamide |
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